alpha-Cyanocinnamamide
Description
Significance in Contemporary Chemical Sciences
The significance of alpha-cyanocinnamamide in contemporary chemical sciences lies primarily in its role as a key structural motif in medicinal chemistry. The acrylamide (B121943) framework is recognized as a valuable pharmacophore, and its derivatives have been explored for a variety of biological activities. hmdb.ca The presence of the cyano group and the amide functionality allows for diverse chemical modifications, making it an attractive starting point for the synthesis of new therapeutic agents. hmdb.caontosight.ai
Interdisciplinary Research Relevance
The study of this compound extends beyond traditional organic chemistry, finding relevance in a number of interdisciplinary fields. Its applications in medicinal chemistry bridge the gap between chemical synthesis and pharmacology. Furthermore, its utility in materials science, particularly as a matrix in mass spectrometry, highlights its importance in analytical chemistry and biophysical analysis. nih.gov The investigation of its derivatives for antioxidant and anti-inflammatory properties also connects its study to biochemistry and molecular biology. ijpsr.com
Historical Context of this compound Studies
The investigation into this compound and its derivatives gained momentum in the late 1980s and early 1990s. A notable 1988 study published in the Chemical and Pharmaceutical Bulletin detailed the synthesis and evaluation of a series of α-cyanocinnamamide derivatives for their inhibitory activity against tyrosine-specific protein kinase. jst.go.jp This early work laid the foundation for the extensive research that would follow, particularly in the development of protein kinase inhibitors. Subsequent research in 1993 further solidified its importance as a lead compound for designing inhibitors of enzymes like the lymphocyte protein-tyrosine kinase p56lck. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-2-cyano-3-phenylprop-2-enamide |
InChI |
InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- |
InChI Key |
SKGACPGKMWWAIG-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Alpha-Cyanocinnamamide
The synthesis of this compound is predominantly achieved through well-established condensation reactions. These methods provide reliable pathways to the core structure.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as 2-cyanoacetamide, to a carbonyl group of an aldehyde, followed by a dehydration step. sigmaaldrich.comwikipedia.org The product is typically an α,β-unsaturated compound. sigmaaldrich.com The reaction is generally catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.org
In a typical procedure for synthesizing substituted alpha-cyanocinnamamides, an appropriate benzaldehyde (B42025) is reacted with an active methylene compound like α-cyano-N-(4-hydroxyphenyl) acetamide (B32628). beilstein-journals.org The reaction is often carried out in a solvent such as toluene (B28343), with catalysts like piperidine (B6355638) and acetic acid, and refluxed for several hours. beilstein-journals.org The use of microwave irradiation has also been explored to accelerate the Knoevenagel condensation, often in conjunction with green solvents or even under solvent-free conditions, which can lead to high yields in shorter reaction times. researchgate.netsemanticscholar.org
Exploration of Alternative Synthetic Strategies
While the Knoevenagel condensation is the most common method, other strategies for the synthesis of related cinnamic acid derivatives have been explored, which could potentially be adapted for this compound. Multicomponent reactions (MCRs) offer an alternative approach. For instance, the Ugi-type multicomponent reaction has been reported for the synthesis of cinnamamides, involving the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org Another approach involves the palladium-catalyzed hydrocyanation of alkynyl esters, which generates β-cyanocinnamate esters. beilstein-journals.org While not a direct synthesis of the amide, this method provides a route to a closely related structure. The Strecker reaction, a three-component reaction between an amine, an aldehyde or ketone, and a cyanide source, is a well-known method for synthesizing α-amino nitriles, which are structurally related to the target compound. nih.gov
Synthesis of this compound Derivatives
The core this compound structure serves as a versatile template for the synthesis of a wide array of derivatives, including those with substitutions on the phenyl ring, bicyclic analogues, and heterocyclic adducts.
Substituted Alpha-Cyano-N-phenylcinnamamides
A variety of substituted alpha-cyano-N-phenylcinnamamides have been synthesized, often with the goal of exploring their chemical properties. One study detailed the synthesis of a series of novel substituted α-cyano-N-(4-hydroxyphenyl) cinnamamides. beilstein-journals.org This was achieved by reacting α-cyano-N-(4-hydroxyphenyl) acetamide with various substituted benzaldehydes. beilstein-journals.org The reaction conditions typically involve refluxing in toluene with piperidine and acetic acid as catalysts. beilstein-journals.org This method allows for the introduction of a wide range of substituents onto the phenyl ring of the cinnamamide (B152044) moiety. beilstein-journals.org
Table 1: Synthesis of Substituted α-Cyano-N-(4-hydroxyphenyl)cinnamamides This table is interactive. You can sort and filter the data.
| Compound ID | Substituent on Benzaldehyde | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| IIIg | 4-dimethylamino | 83 | 245-248 |
| - | 4-hydroxy-3-methoxy | - | - |
| - | 3,4-dihydroxy | - | - |
Data derived from a study on the synthesis of novel α-cyano-N-(4-hydroxyphenyl) cinnamamides. beilstein-journals.org
Bicyclic Analogues and Conformational Constraints
To investigate the structural requirements of related compounds, bicyclic analogues of this compound derivatives have been designed and synthesized. In one study, 3,4-dihydroxy-alpha-cyanocinnamamide was used as a lead compound to create conformationally constrained mimetics. researchgate.net The rationale behind this approach was to lock the phenyl ring and the vinyl side chain of the cinnamamide into a coplanar orientation. researchgate.net This was achieved by preparing bicyclic analogues using naphthalene, quinoline, and isoquinoline (B145761) ring systems. researchgate.net
Pyrazole (B372694) and Pyrazoline Derivatives from this compound
The this compound scaffold can be utilized as a starting material for the synthesis of various heterocyclic compounds. Research has shown that pyrazole and pyrazoline derivatives can be synthesized from this compound. koreascience.kr One method involves the cycloaddition reaction of nitrilimines with α-cyanocinnamamide derivatives. nih.gov This reaction leads to the formation of new pyrazole-5-carboxamide derivatives. nih.gov The synthesis of pyrazoline derivatives often involves the cyclization of chalcones with hydrazine (B178648) hydrate. Chalcones, which are α,β-unsaturated ketones, can be considered precursors to the pyrazoline ring system.
Table 2: Synthesis of Pyrazole-5-carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Nitrilimines | α-Cyanocinnamamide derivatives | Pyrazole-5-carboxamide derivatives |
Based on cycloaddition reactions described in the literature. nih.gov
Palladium-Catalyzed Hydrocyanation and Stereoselective Synthesis
The introduction of a cyano group into organic molecules is a fundamental transformation, and palladium catalysis has emerged as a powerful tool for this purpose. In the context of this compound, palladium-catalyzed hydrocyanation of propiolamides offers a direct route to this class of compounds. nih.gov This method allows for the stereodivergent synthesis of both (E)- and (Z)-trisubstituted acrylonitriles, with the choice of ligand being crucial in controlling the stereochemical outcome. nih.gov
Recent research has demonstrated the palladium-catalyzed hydrocyanation of alkynyl amides using acetone (B3395972) cyanohydrin as the cyanide source. nih.gov The stereoselectivity of this reaction, leading to either the E or Z isomer of the corresponding β-cyanocinnamamide, is dependent on the specific ligand employed in the catalytic system. nih.gov The reaction is believed to proceed through an (E)-β-cyanocinnamamide intermediate. nih.govbeilstein-journals.org
The stereoselective synthesis of this compound derivatives is of significant interest for accessing specific molecular geometries. mdpi.comdiva-portal.orgrsc.orguni-saarland.de The careful selection of catalysts and reaction conditions allows for the control of stereochemistry, which is paramount in fields such as medicinal chemistry and materials science. mdpi.comdiva-portal.orgrsc.orguni-saarland.de
Table 1: Ligand-Controlled Stereodivergent Synthesis of Trisubstituted Acrylonitriles
| Ligand Type | Predominant Isomer | Key Feature | Reference |
|---|---|---|---|
| Monodentate | E-acrylonitriles | Inhibits isomerization | nih.gov |
This compound as a Synthetic Intermediate and Reactant
Beyond its synthesis, this compound is a valuable intermediate and reactant in its own right, participating in a range of chemical transformations.
Role as a Carbon Electrophile in Cycloaddition Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic compounds. wikipedia.org In these reactions, this compound can act as a carbon electrophile. For instance, it has been utilized in 1,3-dipolar cycloaddition reactions with nitrilimines to synthesize pyrazole-5-carboxamide derivatives. scielo.br This highlights the ability of the electron-withdrawing cyano and amide groups to activate the double bond of this compound towards nucleophilic attack by the 1,3-dipole.
The electrophilic nature of the double bond in this compound and related structures makes it a suitable partner in various cycloaddition reactions, providing access to a diverse range of heterocyclic systems. scielo.brresearchgate.netnih.govresearchgate.netmdpi.com
Involvement in Z-Isomer Formation
The formation of the Z-isomer of this compound derivatives is a notable aspect of their chemistry. rsc.orgresearchgate.net In certain palladium-catalyzed reactions, the E-isomer can serve as an intermediate that subsequently isomerizes to the thermodynamically more stable Z-isomer. nih.govbeilstein-journals.org This isomerization is thought to be driven by steric effects within a five-membered cyclopalladium intermediate, which facilitates rotation around the Cα-Cβ bond. nih.govbeilstein-journals.org This controlled isomerization provides a synthetic handle to access the less common Z-geometry. diva-portal.org
Alpha-Functionalization Chemistry
The position alpha to the carbonyl group in amides is a key site for chemical modification. researchgate.net The direct functionalization of the α-carbon of cinnamic acid derivatives is a convenient strategy for preparing a variety of α-substituted compounds. beilstein-journals.org While traditional enolate chemistry often requires harsh conditions, modern methods have been developed for the chemoselective α-functionalization of amides under milder conditions. organic-chemistry.org These approaches often involve rendering the α-position electrophilic, allowing for the introduction of a wide range of nucleophiles. organic-chemistry.org This "umpolung" strategy opens up new avenues for the synthesis of complex this compound derivatives with diverse functionalities.
Advanced Polymer Science and Material Applications
Copolymerization Studies Involving Alpha-Cyanocinnamamide
The investigation into the copolymerization of this compound has yielded critical insights into its reactivity and the properties of the resulting polymers. These studies have particularly focused on its reactions with styrene (B11656) under various conditions.
Free Radical Copolymerization with Styrene
Copolymers of styrene and this compound have been successfully synthesized through free-radical initiation. researchgate.net The polymerization has been carried out both in bulk and in dimethylformamide (DMF) solution, as well as by thermal initiation in bulk. researchgate.net This versatility in polymerization conditions allows for the formation of copolymers with varying properties, influenced by the chosen method. The resulting copolymers' intrinsic viscosity, solubility, melting range, and glass transition temperature have been studied in comparison to homopolystyrene. researchgate.net
Reactivity Ratios and Penultimate Model Analysis in Copolymerization
In the study of copolymerization, reactivity ratios are crucial for understanding the incorporation of monomers into the polymer chain. For the styrene and this compound system, copolymerization parameters have been determined using both the conventional copolymerization model and, more accurately, an improved scheme that considers the influence of the penultimate unit of the growing polymer radical. researchgate.net The terminal model assumes that the reactivity of a propagating chain is only dependent on the last monomer unit added. tulane.edu However, for some systems, the penultimate model, which posits that the second-to-last monomer unit also affects the rate of propagation, provides a more accurate description of the copolymer composition. tulane.eduresearchgate.net This model involves four reactivity ratios (r1, r1', r2, r2') to account for the influence of the penultimate unit on the addition of each monomer. tulane.edu The application of the penultimate model to the copolymerization of styrene with a related monomer, methyl α-cyanocinnamate, has shown that it can accurately describe the experimental data, suggesting its applicability to similar systems involving trisubstituted ethylenes. researchgate.net
| Model | Description | Key Parameters |
|---|---|---|
| Terminal Model | Assumes the reactivity of the growing polymer chain depends only on the terminal monomer unit. tulane.edu | Two reactivity ratios (r1, r2). tulane.edu |
| Penultimate Model | Assumes the rate of propagation is influenced by both the terminal and the penultimate monomer units on the polymer radical. tulane.eduresearchgate.net | Four reactivity ratios (r1, r1', r2, r2'). tulane.edu |
Solvent Effects on Copolymerization Kinetics and Composition
The choice of solvent has been shown to have a discernible effect on the free radical copolymerization of this compound with styrene. researchgate.netcdnsciencepub.com Studies have been conducted in both bulk (without a solvent) and in solvents such as dimethylformamide (DMF). researchgate.net The observation that different values for copolymerization parameters are obtained under these different conditions points to a significant solvent effect. researchgate.net Solvents can influence the reactivity of the monomers and the growing polymer radicals, thereby altering the kinetics of the reaction and the final composition of the copolymer. mdpi.comuwaterloo.ca This influence is often related to factors like solvent polarity and the potential for specific interactions, such as hydrogen bonding, with the monomers or radicals. mdpi.com
Terpolymerization Dynamics and Characterization
The inclusion of this compound as a third monomer in terpolymerization reactions has been explored to modify polymer properties, particularly in systems containing acrylonitrile (B1666552) and styrene.
Terpolymerization with Acrylonitrile and Styrene
The terpolymerization of acrylonitrile (M1), styrene (M2), and this compound (M3) has been successfully achieved through thermal initiation. researchgate.net This process allows for the creation of a terpolymer that incorporates the properties of all three constituent monomers. The synthesis of such three-component polymers is a valuable method for developing new materials with a wide range of tailored properties. kpi.uasemanticscholar.org The resulting terpolymers have been characterized using IR spectroscopic analysis to confirm their structure. researchgate.net
Monomer Feed-Terpolymer Composition Relationship Determination
A critical aspect of terpolymerization is understanding the relationship between the initial concentrations of the three monomers in the feed and their respective proportions in the final terpolymer. mdpi.commdpi.com For the acrylonitrile, styrene, and this compound system, this relationship was determined by conducting the polymerization to low conversion. researchgate.net The analysis of the monomer feed versus the terpolymer composition was facilitated by the use of Slocombe's triangular graph method. researchgate.net This graphical analysis allows for the visualization and determination of the compositional relationship in a three-component system. The properties of the resulting terpolymers, including solubility and thermal behavior, were investigated for various compositions. researchgate.net
| Monomer 1 (M1) | Monomer 2 (M2) | Monomer 3 (M3) | Initiation Method | Composition Analysis Method |
|---|---|---|---|---|
| Acrylonitrile | Styrene | This compound | Thermal researchgate.net | Slocombe's triangular graph researchgate.net |
Polycyanocinnamamide Architectures
The polymerization of this compound monomers opens pathways to novel polymer structures with potentially valuable characteristics. The arrangement of the monomer units within the polymer chain, known as tacticity, can significantly influence the material's properties.
Synthesis of Main-Chain Syndioregic Polycyanocinnamamides
The synthesis of polycyanocinnamamides with controlled stereochemistry is crucial for achieving desired material properties. Research has indicated the synthesis of main-chain syndioregic polycyanocinnamamides, where the phenyl and cyano groups are on opposite sides of the polymer backbone in a regular alternating pattern. This specific arrangement is suggested to be achievable through controlled polymerization techniques. While detailed synthetic protocols for achieving syndiotacticity in polycyanocinnamamides are not widely published in readily available literature, the mention of "syndioregic" polymers points towards methods like anionic or coordination polymerization that can offer stereochemical control. Anionic polymerization of related monomers, such as cyanocinnamamide dyes, has been explored, suggesting a potential route for synthesizing these structured polymers. sigmaaldrich.com
Investigation of Optoelectronic Properties in Polymeric Systems
The optoelectronic properties of polymers are critical for their application in devices like LEDs and sensors. In polycyanocinnamamides, the electronic properties are influenced by the polymer's structure. Studies on a main-chain syndioregic polycyanocinnamamide have revealed that photo-oxidation at elevated temperatures can lead to a decrease in the d₃₃ measurement, which is a coefficient related to the material's second-order nonlinear optical response. acs.org This indicates that the polymer possesses optoelectronic properties that are sensitive to environmental conditions. The incorporation of cyano groups, known for their electron-withdrawing nature, into polymer backbones can be a strategy to fine-tune the optoelectronic and morphological properties for photovoltaic applications. rsc.org Research on related donor-acceptor polymers containing moieties like triphenylamine (B166846) and carbazole (B46965) highlights that the molecular design, including the choice of donor and acceptor units, strongly influences the light-emissive behavior and charge transport capabilities. mdpi.com
Functional Material Applications Beyond Polymers
Beyond their incorporation into polymers, this compound and its derivatives have found utility as functional components in various material applications, notably in enhancing flame retardancy and as enabling matrices in analytical chemistry.
Application as a Flame Retardant Component in Composites
The development of effective and environmentally benign flame retardants is a critical area of materials science. This compound has been identified as a component in the thermal decomposition products of bio-based hyperbranched flame retardants used in epoxy composites. maxapress.com In these systems, the presence of nitrogen-containing compounds is crucial for their flame-retardant action. The general mechanism of many flame retardants involves either condensed-phase activity, where a protective char layer is formed, or gas-phase activity, which involves the release of non-flammable gases to dilute the fuel source and inhibit combustion radicals. d-nb.infouni-bayreuth.de
Utilization as a Matrix Substance in Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique for the analysis of large biomolecules and synthetic polymers. The choice of the matrix is critical for successful analysis. Derivatives of alpha-cyanocinnamic acid have been established as highly effective matrices.
Notably, 4-phenyl-alpha-cyanocinnamamide (Ph-CCA-NH₂) has been identified as a superior negative ion matrix for the analysis and imaging of various lipid classes. Current time information in Bangalore, IN.nih.gov It demonstrates enhanced sensitivity and reproducibility compared to commonly used matrices. Another rationally designed matrix, 4-chloro-alpha-cyanocinnamic acid (Cl-CCA), has shown outstanding performance for the analysis of peptides and proteins, exhibiting a significant increase in sensitivity and sequence coverage compared to the standard matrix, alpha-cyano-4-hydroxycinnamic acid (CHCA). pnas.orgnih.govnih.gov The improved performance of these derivatives is attributed to factors such as lower proton affinity, which enhances ion formation, and the ability to form more homogeneous co-crystals with the analyte. pnas.org
Below are interactive data tables summarizing the performance of this compound derivatives as MALDI matrices based on research findings.
Table 1: Performance Comparison of MALDI Matrices for Peptide Analysis
| Matrix | Analyte | Key Findings | Reference |
|---|---|---|---|
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Bovine Serum Albumin (BSA) digest (1 fmol) | Sequence coverage of 48% | pnas.orgnih.gov |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Bovine Serum Albumin (BSA) digest (1 fmol) | Sequence coverage of 4% | pnas.orgnih.gov |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Labile peptides (e.g., phosphopeptides) | Up to a tenfold improvement in sensitivity compared to CHCA. nih.govnih.gov | nih.govnih.gov |
| 4-Phenyl-α-cyanocinnamamide (Ph-CCA-NH₂) | Various brain lipids | Superior sensitivity and reproducibility in negative ion mode compared to common lipid matrices. Current time information in Bangalore, IN.nih.gov | Current time information in Bangalore, IN.nih.gov |
Table 2: Detailed Research Findings on this compound Derivative Matrices
| Matrix Derivative | Research Focus | Detailed Findings | Reference |
|---|---|---|---|
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Proteomic Analysis | Significantly enhances peptide recovery and provides a more uniform response to peptides of different basicity. pnas.orgnih.gov Enables unambiguous protein identification from gel bands containing as little as 25 fmol of BSA. pnas.orgnih.gov | pnas.orgnih.gov |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Analysis of Labile Peptides | Acts as a "cooler" matrix, resulting in less fragmentation of labile molecules like phosphopeptides in MS mode. nih.govnih.gov Fragmentation for MS/MS is readily achieved with collisional-induced dissociation (CID). nih.govnih.gov | nih.govnih.gov |
| 4-Phenyl-α-cyanocinnamamide (Ph-CCA-NH₂) | Lipidomics and MS Imaging | Produces a relatively small number of background peaks and exhibits a good matrix suppression effect. Current time information in Bangalore, IN. Identified through rational matrix design and systematic screening of doubly substituted α-cyanocinnamic acid derivatives. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |
Biological Activity and Mechanistic Investigations in Vitro
Enzymatic Inhibition and Target Identification
Alpha-cyanocinnamamide and its derivatives have been identified as inhibitors of protein tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways. merckmillipore.com The inhibition of these kinases can modulate various cellular responses. For instance, the derivative alpha-cyano-3,4-dihydroxythiocinnamamide has demonstrated activity as a protein tyrosine kinase inhibitor. nih.gov In studies involving human neutrophils, this compound was shown to dose-dependently inhibit the tyrosine phosphorylation of several proteins with molecular weights of 41, 56, 66, and 104 kDa that occurs following stimulation by agonists. nih.gov This inhibitory action suggests that this compound derivatives can interfere with the initial signaling cascades that regulate neutrophil activation. nih.gov
The mechanism of this inhibition appears to occur at or upstream of phospholipase C activation, effectively blocking subsequent phosphatidylinositol hydrolysis and protein kinase C activation. nih.gov Notably, the inhibitor did not affect agonist receptor binding sites or their affinity in neutrophils. nih.gov These findings indicate that compounds based on the this compound structure can serve as valuable tools for studying the specific proteins and biochemical pathways that control cellular activation processes. nih.gov
Derivatives of this compound represent a family of non-peptidic and non-sulfhydryl inhibitors of farnesyltransferase (FTase). nih.gov This enzyme is responsible for farnesylation, a critical post-translational modification that attaches a farnesyl group to proteins like Ras, enabling their localization to the cell membrane and subsequent function in signal transduction. nih.govwikipedia.org
In vitro studies have characterized the inhibitory mechanism of these compounds. One potent derivative was found to be a pure competitive inhibitor with respect to the Ras protein and exhibited a mixed competitive inhibition pattern with respect to farnesyl diphosphate. nih.gov Selectivity is a key aspect of enzyme inhibitors, and studies have been conducted to compare the inhibitory activity against the related enzyme geranylgeranyltransferase I (GGTase I). nih.govwikipedia.org The this compound derivatives showed marked selectivity for FTase over GGTase. nih.govbiorxiv.org
Table 1: Inhibition of Farnesyltransferase by an this compound Derivative
| Parameter | Description | Source |
|---|---|---|
| Inhibition Type vs. Ras | Pure Competitive | nih.gov |
| Inhibition Type vs. FPP | Mixed Competitive | nih.gov |
| Selectivity | Selective for Farnesyltransferase over Geranylgeranyltransferase | nih.gov |
The lymphocyte-specific protein-tyrosine kinase p56lck, a member of the Src family of tyrosine kinases, has been identified as a target for this compound derivatives. researchgate.netplos.org This kinase is essential for T-cell activation and immune function. researchgate.net The compound 3,4-dihydroxy-alpha-cyanocinnamamide has been utilized as a known inhibitor and a lead compound for the development of more conformationally constrained analogues. researchgate.net The rationale behind designing these analogues was that a planar structure is a significant determinant for binding within the enzyme's catalytic site. researchgate.net
Studies on bicyclic analogues designed from the 3,4-dihydroxy-alpha-cyanocinnamamide lead were examined for their ability to inhibit the autophosphorylation of immunopurified p56lck. researchgate.net Autophosphorylation is a key step in the activation of many kinases. mdpi.com The most potent of these analogues demonstrated significant inhibitory activity, with IC50 values in the sub-micromolar range. researchgate.net For example, methyl 7,8-dihydroxyisoquinoline-3-carboxylate and 7,8-dihydroxyisoquinoline-3-carboxamide, designed as constrained mimetics, had IC50 values of 0.2 µM and 0.5 µM, respectively, for the inhibition of p56lck autophosphorylation. researchgate.net
Table 2: Inhibition of p56lck Autophosphorylation by Bicyclic Analogues of this compound
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| Methyl 7,8-dihydroxyisoquinoline-3-carboxylate | 0.2 | researchgate.net |
| 7,8-dihydroxyisoquinoline-3-carboxamide | 0.5 | researchgate.net |
Modulation of Cellular Pathways and Processes (In vitro)
The chemical structure of this compound contributes to its antioxidant properties. While detailed mechanistic studies in cellular models are limited in the provided search results, the core moiety is associated with antioxidant activity. Antioxidant effects are often linked to the ability of a compound to scavenge reactive oxygen species (ROS), which can be produced during inflammatory processes. mdpi.com
The anti-inflammatory effects of this compound derivatives are directly linked to their ability to inhibit key signaling enzymes. nih.gov In human neutrophils, which are key cells in the innate immune response, alpha-cyano-3,4-dihydroxythiocinnamamide demonstrated potent anti-inflammatory actions. nih.gov It dose-dependently inhibited the generation of superoxide, a reactive oxygen species, and the release of elastase from neutrophils stimulated by various chemoattractants like LTB4, PAF, and FMLP. nih.gov
The underlying mechanism for this anti-inflammatory response is the inhibition of protein tyrosine phosphorylation. nih.gov By reducing the phosphorylation of key proteins in the signaling cascade, the compound effectively blocks the activation of downstream inflammatory pathways. nih.gov This includes preventing the release of pro-inflammatory mediators and enzymes, thereby dampening the inflammatory response at a cellular level. nih.govnih.gov
Table 3: Summary of In Vitro Anti-inflammatory Effects of an this compound Derivative
| Cellular Response Inhibited | Cell Type | Stimulant(s) | Source |
|---|---|---|---|
| Intracellular Calcium Release | Human Neutrophils | LTB4, PAF, FMLP | nih.gov |
| Superoxide Generation | Human Neutrophils | LTB4, PAF, FMLP | nih.gov |
| Elastase Release | Human Neutrophils | FMLP (with cytochalasin B) | nih.gov |
| Protein Tyrosine Phosphorylation | Human Neutrophils | Agonists | nih.gov |
Investigation of Anticancer Activities in Specific Cell Lines
The acrylamide (B121943) framework is recognized as a valuable pharmacophore in the design of new therapeutic agents, with derivatives showing a wide spectrum of biological activities, including antitumor properties. researchgate.net Research into this compound and its analogues has demonstrated notable anticancer effects across various cancer cell lines.
A derivative, α-cyano-4-hydroxycinnamate, has shown significant anti-cancerous effects on pancreatic cancer cells. nih.gov In studies involving pancreatic cancer cell lines 6606PDA and 7265PDA, this compound was found to inhibit cell proliferation and induce cell death. nih.gov Furthermore, it had a major inhibitory effect on the migration of 6606PDA cells. nih.gov
In another line of investigation, a series of this compound derivatives were evaluated for their inhibitory activity against tyrosine-specific protein kinase using plasma membrane fractions from the A-431 epidermoid carcinoma cell line, a line known for its high expression of Epidermal Growth Factor Receptor (EGFR). jst.go.jp Within this series, certain novel α-cyano-4-hydroxy-3,5-disubstituted cinnamamide (B152044) derivatives displayed potent inhibitory activity. jst.go.jp One notable example is α-cyano-3-ethoxy-4-hydroxy-5-phenyl-thiomethylcinnamamide (ST 638), which proved to be a powerful inhibitor. jst.go.jp
Additionally, the derivative 3,4-dihydroxy-alpha-cyanocinnamamide has been identified as an inhibitor of the lymphocyte protein-tyrosine kinase p56lck, suggesting its potential as an antiproliferative agent. researchgate.net
Table 1: Anticancer Activity of this compound Derivatives in Specific Cell Lines This table is interactive. You can sort and filter the data.
| Derivative | Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| α-cyano-4-hydroxycinnamate | 6606PDA, 7265PDA (Pancreatic Cancer) | Inhibition of cell proliferation, induction of apoptosis, inhibition of cell migration. nih.gov | nih.gov |
| α-cyano-3-ethoxy-4-hydroxy-5-phenyl-thiomethylcinnamamide (ST 638) | A-431 (Epidermoid Carcinoma) | Potent inhibition of tyrosine-specific protein kinase. jst.go.jp | jst.go.jp |
Antimicrobial Efficacy
The this compound scaffold has been explored for its potential pharmacological activities, which include antimicrobial properties. ontosight.ai The broader class of acrylamide derivatives has been observed to possess a wide range of biological functions, including antibacterial and antifungal activities. researchgate.net However, detailed studies quantifying the specific antimicrobial efficacy of this compound, such as determining Minimum Inhibitory Concentrations (MIC) against various microbial strains, are not extensively detailed in the available literature. Further research is required to fully characterize its spectrum of activity and potency as an antimicrobial agent. ontosight.ai
Interactions with Biological Targets
Elucidation of this compound's Interaction with Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is a key mediator of cellular signaling pathways controlling growth, proliferation, and differentiation. uniprot.orgplos.org Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in its cytoplasmic tail. plos.orgnih.gov This activation initiates several major downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3 kinase-AKT pathways. uniprot.org Aberrant EGFR signaling, often due to overexpression or mutation, is a hallmark of numerous cancers, making it a critical target for anticancer therapies. nih.govnih.gov
Research has directly implicated this compound derivatives as inhibitors of EGFR. jst.go.jp Studies using the A-431 epidermoid carcinoma cell line, which overexpresses EGFR, demonstrated that these compounds can inhibit the receptor's tyrosine-specific protein kinase activity. jst.go.jp Structure-activity relationship analyses revealed that the chemical structure of the derivatives is crucial for their inhibitory potency. jst.go.jp The presence of a 4-hydroxy group and disubstitution at the 3 and 5 positions of the cinnamamide ring were identified as important features for strong inhibitory activity against EGFR. jst.go.jp
General Mechanistic Studies of Biological Activity
Investigations into the mechanisms of action for this compound derivatives suggest they influence various cell signaling pathways to exert their biological effects. ontosight.ainih.gov
A significant mechanism was identified for the derivative α-cyano-4-hydroxycinnamate in pancreatic cancer cells. nih.gov This compound was found to inhibit the ERK signaling pathway while strongly stimulating the p38 signaling pathway. nih.gov The stimulation of the p38 pathway was directly linked to the induction of cancer cell apoptosis. nih.gov This finding points to a novel mechanism for this class of drugs, moving beyond simple kinase inhibition to the active stimulation of pro-apoptotic pathways. nih.gov The same compound has also been reported to inhibit the export of lactate (B86563) from the cytosol, suggesting an additional role in modulating cancer cell metabolism. nih.gov
Another specific interaction involves the derivative 3,4-dihydroxy-alpha-cyanocinnamamide, which was identified as an inhibitor of p56lck, a lymphocyte-specific protein-tyrosine kinase crucial for T-cell activation. researchgate.net This suggests a potential immunomodulatory role or a selective kinase inhibition profile for certain derivatives.
Table 2: Summary of Mechanistic Actions of this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative | Target/Pathway | Effect | Cell Type | Reference |
|---|---|---|---|---|
| α-cyano-4-hydroxycinnamate | p38 signaling pathway | Strong stimulation, leading to apoptosis. nih.gov | Pancreatic Cancer Cells | nih.gov |
| α-cyano-4-hydroxycinnamate | ERK signaling pathway | Inhibition. nih.gov | Pancreatic Cancer Cells | nih.gov |
| α-cyano-4-hydroxycinnamate | Lactate Export | Inhibition. nih.gov | (Not specified) | nih.gov |
| 3,4-dihydroxy-alpha-cyanocinnamamide | p56lck protein-tyrosine kinase | Inhibition. researchgate.net | (Lymphocyte) | researchgate.net |
Structure Activity Relationship Sar and Rational Derivative Design
Elucidation of Structure-Activity Relationships
The type and position of substituents on the phenyl ring of the cinnamamide (B152044) scaffold significantly modulate its biological potency. The electronic properties of these substituents play a critical role. For instance, in a study of related (E)-N-alkyl-alpha,beta-dimethylcinnamamides, it was found that anticonvulsant activity was enhanced by the presence of electron-withdrawing groups on the phenyl ring. Current time information in Bangalore, IN. Conversely, the introduction of electron-donating substituents led to a reduction in this specific activity. Current time information in Bangalore, IN.
In the context of tyrosine-specific protein kinase inhibition, research on a series of alpha-cyanocinnamamide derivatives revealed that substituting the benzene (B151609) ring at the 3 and 5 positions with hydrophobic groups enhanced the inhibitory activity. researchgate.net
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent Type | Position | Observed Effect | Biological Activity |
|---|---|---|---|
| Electron-withdrawing | Phenyl Ring | Increased Potency | Anticonvulsant Current time information in Bangalore, IN. |
| Electron-donating | Phenyl Ring | Decreased Potency | Anticonvulsant Current time information in Bangalore, IN. |
Specific functional groups within the this compound structure are indispensable for its biological effects. SAR studies have highlighted the importance of a hydroxyl group at the 4-position of the phenyl ring for potent inhibitory activity against tyrosine-specific protein kinase. researchgate.net The presence of this hydroxyl group is a key feature in highly active derivatives. researchgate.net Furthermore, compounds featuring hydroxyl substitutions on the phenyl ring of the this compound moiety have demonstrated significant antioxidant properties. ijpsr.com
The hydrophobicity of a molecule, often quantified by its partition coefficient (log P), can significantly influence its biological response by affecting its ability to cross cell membranes and bind to target proteins. For this compound derivatives, the introduction of hydrophobic groups has been shown to be a successful strategy for enhancing potency. researchgate.net Specifically, the presence of hydrophobic substituents at the 3 and 5 positions on the benzene ring was found to enhance the inhibitory activity of α-cyano-4-hydroxycinnamamide derivatives against tyrosine kinase. researchgate.net This suggests that hydrophobic interactions are key to the binding of these compounds to the active site of the enzyme.
Rational Design Principles for this compound Derivatives
Based on SAR insights, medicinal chemists have employed rational design principles to develop new this compound derivatives with improved activity and selectivity. These strategies often involve modifying the scaffold to optimize its conformation and introduce new interactions with its biological target.
A prominent strategy in the rational design of this compound derivatives involves the creation of conformationally constrained analogues. researchgate.netresearchgate.netnih.gov This approach is based on the hypothesis that the phenyl ring and the vinyl side chain of the cinnamamide structure adopt a specific coplanar orientation when binding to their biological target. researchgate.netresearchgate.netnih.gov By "locking" the molecule into this presumed active conformation, it is possible to reduce the entropic penalty upon binding, thereby enhancing affinity and potency. This planarity is thought to be a critical factor for effective binding within what is postulated to be a flat, cleft-like catalytic cavity of target enzymes like the p56lck protein-tyrosine kinase. researchgate.netresearchgate.netnih.gov
To achieve the conformational rigidity discussed above, researchers have designed and synthesized bicyclic analogues of this compound. researchgate.netresearchgate.netnih.gov This involves incorporating the phenyl ring and the exocyclic double bond into a new ring system. Several bicyclic systems have been explored, including those based on:
Naphthalene researchgate.netresearchgate.netnih.gov
Quinoline researchgate.netresearchgate.netnih.gov
Isoquinoline (B145761) researchgate.netresearchgate.netnih.gov
2-Iminochromene researchgate.netresearchgate.netnih.gov
These bicyclic scaffolds serve as conformationally constrained mimetics of the parent compound. researchgate.netresearchgate.netnih.gov In a study aimed at developing inhibitors for the p56lck tyrosine kinase, several of these bicyclic analogues were synthesized and evaluated. nih.gov The results demonstrated that this design strategy could yield highly potent compounds. nih.gov
Table 2: Activity of Bicyclic Analogues as p56lck Inhibitors
| Bicyclic Scaffold | Compound Name | IC₅₀ |
|---|---|---|
| Isoquinoline | methyl 7,8-dihydroxyisoquinoline-3-carboxylate | 0.2 µM nih.gov |
The most potent analogues in this particular study were derived from the isoquinoline scaffold, validating the use of bicyclic systems as a promising structural motif for developing potent inhibitors based on the this compound pharmacophore. nih.gov
Lead Compound Identification and Optimization Strategies
The discovery and development of novel therapeutic agents often begin with the identification of a "lead compound," a chemical starting point that exhibits a desired biological activity. numberanalytics.com This lead compound then undergoes a series of structural modifications in a process known as lead optimization, with the goal of enhancing its potency, selectivity, and pharmacokinetic properties. nuvisan.com In the context of this compound, this scaffold has served as a crucial template for the rational design of enzyme inhibitors, particularly targeting protein tyrosine kinases.
Initial screening and research identified substituted this compound derivatives as potent inhibitors of these enzymes. A key lead compound that emerged from these early studies is 3,4-dihydroxy-alpha-cyanocinnamamide . nih.govgoogle.com This molecule provided the foundational structure for further optimization efforts aimed at improving its inhibitory activity.
The optimization strategies for this compound derivatives have been guided by detailed Structure-Activity Relationship (SAR) studies. These studies systematically alter different parts of the molecule and assess the resulting impact on biological activity. The key findings from SAR studies on the this compound scaffold are summarized below:
Importance of the 4-Hydroxy Group and the Double Bond : Research has consistently shown that the presence of a hydroxyl group at the 4-position of the phenyl ring and the integrity of the double bond in the this compound skeleton are critical for potent inhibitory activity. jst.go.jp
Influence of Substituents at the 3 and 5 Positions : The introduction of hydrophobic groups at the 3 and 5 positions of the benzene ring has been found to significantly enhance the inhibitory activity of alpha-cyano-4-hydroxycinnamamide derivatives. jst.go.jp This suggests that these positions are likely involved in hydrophobic interactions within the enzyme's binding site. An example of a potent derivative from this strategy is α-cyano-3-ethoxy-4-hydroxy-5-phenyl-thiomethylcinnamamide (ST 638) . jst.go.jp
Conformational Constraint through Bicyclic Analogues : A significant optimization strategy involved the design of conformationally constrained analogues. It was hypothesized that the phenyl ring and the vinyl side chain of the cinnamamide needed to be in a coplanar orientation for optimal binding. nih.gov To enforce this planarity, bicyclic analogues were synthesized where the phenyl ring and the side chain were locked into a rigid ring system. This approach led to the development of highly potent inhibitors based on naphthalene, quinoline, and isoquinoline ring systems. nih.govresearchgate.net
The following table summarizes the inhibitory activity of selected this compound derivatives and their bicyclic analogues against the protein-tyrosine kinase p56lck, illustrating the success of the lead optimization strategies. nih.gov
| Compound ID | Compound Name | IC₅₀ (µM) |
| 4 | 3,4-dihydroxy-alpha-cyanocinnamamide | - |
| 12 | methyl 7,8-dihydroxyisoquinoline-3-carboxylate | 0.2 |
| 13 | 7,8-dihydroxyisoquinoline-3-carboxamide | 0.5 |
These findings underscore the power of rational derivative design, where an initial lead compound is systematically modified based on an understanding of its structure-activity relationship to yield new compounds with significantly improved biological activity.
Advanced Characterization and Computational Analysis
Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the molecular structure and identifying the chemical properties of alpha-cyanocinnamamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic compounds like this compound. nmims.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment. nmims.edumsu.edu
For this compound and its derivatives, ¹H NMR and ¹³C NMR are the primary techniques used. redalyc.org In a typical ¹H NMR spectrum, the chemical shifts (δ) of protons provide clues about their electronic environment. For instance, protons on the aromatic ring of a cinnamamide (B152044) derivative will appear in a distinct region (typically δ 7.0-8.0 ppm) compared to protons on an alkyl chain. The splitting of signals, or multiplicity, arises from spin-spin coupling between neighboring protons and helps to establish the connectivity of the molecule. bhu.ac.in
Table 1: Representative NMR Data for an this compound Derivative (Note: Specific chemical shifts can vary based on the solvent and substituents.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 (multiplet) | 125 - 150 |
| Vinylic Proton | ~8.2 (singlet) | 100 - 110 (α-carbon), 150-160 (β-carbon) |
| Amide Protons (NH₂) | 7.5 - 8.5 (broad singlets) | N/A |
| Nitrile Carbon (C≡N) | N/A | 115 - 120 |
| Carbonyl Carbon (C=O) | N/A | 160 - 165 |
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. webassign.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that acts as a molecular "fingerprint". unitechlink.com
In this compound, several characteristic absorption bands are expected in the IR spectrum. The presence of the nitrile group (C≡N) is confirmed by a sharp absorption peak in the range of 2222–2260 cm⁻¹. instanano.com The carbonyl group (C=O) of the primary amide gives rise to a strong absorption band, typically around 1690 cm⁻¹. uobabylon.edu.iq The N-H bonds of the primary amide show stretching vibrations in the region of 3100-3500 cm⁻¹, often appearing as two distinct peaks.
Furthermore, the carbon-carbon double bond (C=C) of the cinnamoyl backbone, which is in conjugation with both the aromatic ring and the carbonyl group, will show a stretching vibration in the 1600-1640 cm⁻¹ region. vscht.cz Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while C-H bonds of saturated parts of the molecule appear just below this value. vscht.cz The specific positions of these bands can be influenced by conjugation and the presence of various substituents on the aromatic ring. uobabylon.edu.iq
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3100 - 3500 | Medium-Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Nitrile (C≡N) | Stretching | 2222 - 2260 | Medium, Sharp |
| Carbonyl (C=O) | Stretching | ~1690 | Strong |
| C=C (Alkene) | Stretching | 1600 - 1640 | Medium |
| N-H (Amide) | Bending | ~1620 | Medium |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its molecular formula. alfa-chemistry.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr
For this compound, the mass spectrum will show a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. neu.edu.tr The exact mass of this ion, determined through high-resolution mass spectrometry (HRMS), can be used to calculate the elemental composition and confirm the molecular formula. miamioh.edu For example, 4-Phenyl-α-cyanocinnamamide has a molecular weight of 248.28 g/mol . sigmaaldrich.com
In addition to the molecular ion, the mass spectrum displays a series of fragment ions. These fragments are formed by the breakdown of the molecular ion within the mass spectrometer. The fragmentation pattern provides valuable structural information. For instance, cleavage of the amide group or fragmentation of the cinnamoyl backbone can produce characteristic fragment ions that help to confirm the structure of the parent molecule. The technique is also instrumental in the analysis of lipids when using a related compound, 4-Phenyl-α-cyanocinnamic acid amide, as a matrix in MALDI-MS imaging. nih.gov
Crystallographic and Structural Studies
Crystallographic and computational methods provide a three-dimensional understanding of how this compound molecules are arranged in the solid state.
Studies on derivatives of this compound using X-ray diffraction reveal how substituents on the phenyl ring influence the molecular conformation and the packing of molecules in the crystal. nih.govmdpi.com The analysis can show, for example, the planarity of the cyanocinnamamide moiety and the torsion angles that define the orientation of the phenyl group. Intermolecular interactions, such as hydrogen bonding involving the amide group and π-π stacking between aromatic rings, which govern the crystal packing, can also be precisely characterized.
Table 3: Example Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 20.1 |
| β (°) | 95.5 |
| Volume (ų) | 1215 |
| Z (Molecules/Unit Cell) | 4 |
Computational chemistry provides powerful tools for understanding and predicting the crystal structures of molecules like this compound. researchgate.net Theoretical studies, often employing methods like Density Functional Theory (DFT), can be used to calculate the properties of different possible crystal packings (polymorphs) and to determine their relative stabilities. researchgate.netaps.org
These computational approaches can predict the most likely crystal structure by evaluating the lattice energy of various hypothetical arrangements. rsc.org The calculations take into account the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal lattice. scirp.org By comparing the theoretically predicted structures with experimental X-ray diffraction data, researchers can gain a deeper understanding of the factors that control crystal packing. rsc.org This synergy between theoretical and experimental approaches is crucial for a comprehensive analysis of the solid-state properties of this compound and its derivatives. nih.gov
Computational Chemistry and In Silico Approaches
Computational chemistry serves as a powerful tool to investigate molecular structures, dynamics, and properties, leveraging theoretical principles and computer science. jmb.or.kr These methods range from quantum mechanics simulations to molecular dynamics, enabling the prediction of chemical phenomena and guiding experimental research. jmb.or.kr
Molecular modeling techniques, such as molecular docking, are instrumental in predicting and analyzing the interaction between a small molecule and a biological target, typically a protein. rsc.org These computational methods help to understand the binding modes and affinities that govern a compound's biological activity. nih.gov
While specific molecular docking studies focused solely on this compound are not extensively detailed in the reviewed literature, research on its derivatives provides a strong basis for understanding its potential interactions. For instance, bicyclic analogues of 3,4-dihydroxy-alpha-cyanocinnamamide were designed as inhibitors of the p56lck enzyme, a tyrosine kinase. researchgate.net The design was based on the rationale that a planar conformation is crucial for binding within the enzyme's catalytic cavity. researchgate.net
Similarly, in silico studies on other derivatives explore their binding to various biological targets. Molecular docking simulations have been employed to investigate the binding of compounds to targets like the TNF-α receptor, α-amylase, and α-glucosidase, revealing potential inhibitory activities. jmb.or.krfrontiersin.orgbiorxiv.org These studies typically involve preparing the protein and ligand structures, performing the docking using software like Autodock or SYBYL-X, and analyzing the resulting binding energies and interactions, such as hydrogen bonds and hydrophobic contacts. jmb.or.krnih.govtechscience.com
Table 1: Representative In Silico Interaction Studies on Related Compounds
| Compound Class/Derivative | Target Protein | Computational Method | Key Findings |
|---|---|---|---|
| Bicyclic analogues of 3,4-dihydroxy-alpha-cyanocinnamamide | p56lck enzyme | Molecular Design | Planar conformation was rationalized as a key determinant for binding. researchgate.net |
| Natural Product Derivatives | α-synuclein | Molecular Docking | Identification of key binding interactions and inhibitory features. techscience.com |
| Phenothiazine-3-sulphonamide Derivatives | Microbial Proteins | Molecular Docking | Prediction of binding energies and patterns against pathogenic microorganisms. |
This table is illustrative of the types of in silico studies performed on compounds structurally related to this compound, providing a framework for its potential molecular modeling investigations.
Computational tools are widely used to predict the physicochemical and pharmacokinetic properties of molecules, a process crucial in drug discovery and materials science. nih.gov These predictions, which include Absorption, Distribution, Metabolism, and Excretion (ADME) properties, help in the early assessment of a compound's viability. nih.govcell4pharma.com
For derivatives of this compound, computational tools have been applied to predict their drug-likeness. In one study, the ADME properties of novel α-cyano-N-(4-hydroxyphenyl) cinnamamides were evaluated using online software to calculate parameters related to Lipinski's Rule of Five and topological polar surface area (TPSA), which suggested good intestinal absorption for the compounds.
The prediction of molecular properties relies on various computational models, including Quantitative Structure-Activity Relationship (QSAR), machine learning, and quantum chemical methods like Density Functional Theory (DFT). nih.govwikipedia.org DFT, for example, can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding a molecule's reactivity and electronic behavior. mdpi.comscielo.br
Table 2: Computationally Predicted Molecular Properties and Relevant Tools
| Property Category | Specific Property | Computational Tool/Method | Relevance |
|---|---|---|---|
| Physicochemical | Molecular Weight | SwissADME, ChemProp | Fundamental property affecting ADME profiles. nih.govchemrxiv.org |
| Physicochemical | Lipophilicity (LogP) | SwissADME, ADMET Predictor™ | Influences solubility, permeability, and protein binding. nih.govnih.gov |
| Pharmacokinetic (ADME) | Aqueous Solubility | ADMET Predictor™, Generative Models | Affects absorption and distribution. nih.govdiva-portal.org |
| Pharmacokinetic (ADME) | Intestinal Absorption | TPSA Calculation | Predicts oral bioavailability. |
| Pharmacokinetic (ADME) | Blood-Brain Barrier (BBB) Permeability | QSAR Models | Important for CNS-acting drugs. nih.gov |
| Drug-Likeness | Lipinski's Rule of Five | Various (e.g., Molinspiration) | Guideline for oral bioavailability. |
| Electronic Properties | HOMO/LUMO Energy Gap | DFT (e.g., B3LYP functional) | Relates to chemical reactivity and stability. mdpi.comaps.org |
This table presents a selection of molecular properties that can be predicted for this compound using various computational tools, as demonstrated in studies of related compounds.
The study of polymerization through computational analysis provides insights into reaction mechanisms, kinetics, and the properties of the resulting polymers. Theoretical treatments can help elucidate complex polymerization behaviors that are difficult to observe experimentally.
Research on the copolymerization of this compound with acrylonitrile (B1666552) has shown that the process fits the conventional scheme of copolymerization. researchgate.net This suggests that the reactivity of the monomers follows predictable patterns that can be modeled computationally. researchgate.net
Modern computational frameworks can also be used for the inverse design of polymers, accelerating the discovery of new materials with desired properties. nih.gov These methods can employ molecular dynamics simulations to evaluate the stability of different polymer structures, although their specific application to this compound polymers is not yet reported. nih.gov The properties of polymers containing cyanocinnamamide units, such as their thermal behavior and solubility, have been investigated, and these experimental findings provide a basis for future computational modeling to predict and optimize these characteristics. researchgate.net
Table 3: Summary of Polymerization Analysis for this compound and Related Monomers
| Monomer System | Type of Analysis | Key Computational/Theoretical Finding |
|---|---|---|
| Acrylonitrile & this compound | Copolymerization Study | The copolymerization was found to fit the conventional copolymerization model. researchgate.net |
| Styrene (B11656) & Methyl α-cyanocinnamate | Mechanistic Study | A theoretical treatment supported a penultimate copolymerization mechanism. researchgate.net |
| General Polymers | Inverse Design Frameworks | Molecular dynamics simulations can be used to screen polymer designs for structural stability. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of alpha-cyanocinnamamide and its analogs is an area of ongoing innovation, with a focus on improving efficiency, selectivity, and sustainability. beilstein-journals.org
A facile and common method for synthesizing substituted α-cyano-N-(4-hydroxyphenyl) cinnamamides involves the reaction of α-cyano-N-(4-hydroxyphenyl) acetamide (B32628) with a substituted benzaldehyde (B42025). ijpsr.com This reaction is typically carried out in toluene (B28343) with piperidine (B6355638) and acetic acid, and refluxed for several hours. ijpsr.com
Recent advancements have highlighted alternative and more efficient synthetic routes. nih.gov These include:
One-pot transamidation: This method utilizes pivaloyl chloride to activate the amide for reaction, providing a direct route to desired products. nih.gov
Carboxyl group activation: Pivalic anhydride (B1165640) can be used to activate the carboxylic acid precursor of the cinnamamide (B152044), leading to excellent yields of the corresponding amide. nih.gov
Continuous flow mechanochemistry: This technique employs coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) for the synthesis of cinnamamides, offering scalability and high yields. beilstein-journals.org
Palladium-catalyzed hydrocyanation: Researchers have explored the use of palladium catalysts for the hydrocyanation of alkynyl esters to produce β-cyanocinnamate esters, which can be precursors to this compound derivatives. beilstein-journals.org This method can offer selectivity for either the (E) or (Z) isomer depending on the reaction conditions. beilstein-journals.orgnih.gov
The cycloaddition reaction of nitrilimines with α-cyanocinnamamide has also been utilized to synthesize new pyrazole-5-carboxamide derivatives. scielo.br Furthermore, researchers have investigated the reaction of 3-(5-aryl-2-furyl)-2-cyanopropenoyl chlorides, derived from the corresponding acids, with various nucleophiles to create a range of amides and esters. researchgate.net
Exploration of Untapped Material Applications
The unique chemical structure of this compound lends itself to a variety of material science applications that are beginning to be explored.
One promising area is in the development of polymers for second-order nonlinear optics . acs.org Main-chain syndioregic polycyanocinnamamides have been synthesized and studied for their electro-optical properties. acs.org These materials have potential applications in devices like Mach-Zehnder intensity modulators. acs.org
Another emerging application is in the field of flame retardants . maxapress.commaxapress.com During pyrolysis, (E)-Alpha-cyanocinnamamide can decompose to produce non-flammable gases such as ammonia (B1221849) (NH3), which helps to reduce the concentration of flammable gases. maxapress.commaxapress.com This property makes it a candidate for incorporation into fire-safe epoxy composites. maxapress.com
The copolymerization of this compound with other monomers, such as acrylonitrile (B1666552) and styrene (B11656), has been investigated. researchgate.net These studies indicate that even small amounts of this compound can alter the properties of the resulting copolymers, suggesting potential for creating new materials with tailored characteristics. researchgate.net Additionally, 4-Phenyl-α-cyanocinnamamide has been identified as a suitable matrix substance for MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry), a key analytical technique. sichem.de
Deeper Mechanistic Insights into Biological Actions
While the biological activities of this compound derivatives have been recognized, current research is focused on elucidating the precise molecular mechanisms underlying these actions.
A significant body of research points to the role of this compound derivatives as inhibitors of tyrosine-specific protein kinases . jst.go.jp For instance, derivatives such as α-cyano-3-ethoxy-4-hydroxy-5-phenyl-thiomethylcinnamamide have shown potent inhibitory activity against these enzymes in epidermoid carcinoma cell lines. jst.go.jp The known p56lck inhibitor, 3,4-dihydroxy-alpha-cyanocinnamamide, further underscores the potential of this class of compounds in targeting protein kinases. google.com
The antioxidant properties of these compounds are also under investigation. ijpsr.com Derivatives with hydroxy substitutions on the phenyl ring of the this compound moiety have demonstrated excellent antioxidant activity by scavenging free radicals like DPPH and nitric oxide. ijpsr.com This suggests that these compounds could be beneficial in mitigating diseases associated with oxidative stress. ijpsr.com
Further research aims to understand the structure-activity relationships that govern the potency and selectivity of these biological effects. jst.go.jp
Advanced Computational Design of Next-Generation Derivatives
Computational chemistry is playing an increasingly vital role in the rational design and optimization of novel this compound derivatives with enhanced properties.
In silico prediction of molecular properties is being used to assess the drug-likeness of newly synthesized compounds. ijpsr.com For example, calculations of topological polar surface area (TPSA) are employed to predict good intestinal absorption, and adherence to Lipinski's rule of five is evaluated to gauge oral bioavailability. ijpsr.com
Computational methods are also being leveraged to design inhibitors for specific biological targets. By modeling the interactions between this compound derivatives and the active sites of enzymes like adenylyl cyclase, researchers can rationally design modifications to improve potency and selectivity. acs.org
More broadly, the bottom-up design of organic molecules with tailored photophysical properties is a significant challenge being addressed by a combination of computational and experimental approaches. rsc.org Artificial neural networks can be trained on experimental data to predict the properties of new derivatives, guiding the synthesis of novel compounds with desired characteristics. rsc.org This integrated strategy is expected to accelerate the discovery of next-generation this compound derivatives for a wide range of applications.
Q & A
Q. What experimental methodologies are most effective for synthesizing alpha-cyanocinnamamide derivatives, and how can researchers optimize reaction yields?
- Methodological Answer : Utilize a combination of nucleophilic acyl substitution and cyanohydrin formation, with strict control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometric ratios (e.g., cyanide source to carbonyl precursor) . Validate purity using NMR (¹H/¹³C) and mass spectrometry. For reproducibility, document all deviations from standard protocols and conduct trial experiments to identify ideal conditions .
Q. How should researchers characterize the thermal stability of this compound in solid-state and solution-phase studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for solid-state stability. For solution-phase studies, use accelerated stability testing under varying pH, temperature, and light exposure, with HPLC or UV-Vis spectroscopy to quantify degradation products . Include control samples and replicate measurements to account for instrument variability. Statistical tools like ANOVA can identify significant degradation pathways .
Q. What spectroscopic techniques are critical for confirming the stereochemical configuration of this compound analogs?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with circular dichroism (CD) or vibrational circular dichroism (VCD) for solution-phase analysis. Cross-validate findings using NOESY NMR to assess spatial proximity of functional groups. Ensure consistency with computational simulations (e.g., DFT-based predictions of spectroscopic profiles) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational predictions and experimental data on this compound’s reactivity?
- Methodological Answer : Systematically evaluate potential sources of error:
- Validate computational models (e.g., DFT or MD simulations) by benchmarking against known experimental data for structurally similar compounds.
- Re-examine experimental conditions (e.g., solvent effects, impurities) that may skew reactivity observations.
- Use sensitivity analysis to identify which computational parameters (e.g., basis sets, solvation models) most impact predictions. Publish negative results to aid community-wide error analysis .
Q. What strategies are recommended for designing dose-response studies of this compound in in vitro biological assays?
- Methodological Answer : Adopt a factorial design to test multiple concentrations (e.g., 0.1–100 µM) across biological replicates. Include positive/negative controls and account for solvent cytotoxicity (e.g., DMSO). Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to minimize false positives .
Q. How should researchers address contradictions in reported binding affinities of this compound for target proteins?
- Methodological Answer : Conduct a meta-analysis of published data to identify methodological inconsistencies (e.g., buffer composition, temperature, protein purity). Reproduce key experiments under standardized conditions, employing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements. Use statistical tools like Cohen’s d to quantify effect sizes across studies .
Q. What frameworks are optimal for assessing the ethical implications of this compound research involving animal models?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during study design. Consult institutional animal care guidelines (e.g., ARRIVE 2.0) to ensure humane endpoints and minimize sample sizes via power analysis. Document ethical approvals and justify model selection (e.g., zebrafish vs. rodents) based on translational relevance .
Data Analysis and Reproducibility
Q. What statistical approaches are essential for analyzing heterogeneous datasets in this compound structure-activity relationship (SAR) studies?
- Methodological Answer : Employ multivariate analysis (e.g., PCA or PLS regression) to identify key physicochemical descriptors (e.g., logP, polar surface area) influencing activity. Use bootstrapping or cross-validation to assess model robustness. Publicly share raw datasets and analysis code via repositories like Zenodo to enhance reproducibility .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification and real-time PAT (process analytical technology) monitoring. Use statistical process control (SPC) charts to track variability. Archive aliquots from each batch for retrospective analysis if anomalies arise .
Cross-Disciplinary Considerations
Q. Q. What integrative approaches are recommended for combining in silico and in vitro data to predict this compound’s pharmacokinetic profile?
- Methodological Answer :
Develop physiologically based pharmacokinetic (PBPK) models parameterized with in vitro permeability (e.g., Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding data. Validate predictions using in vivo rodent studies, ensuring alignment with FDA guidelines for preclinical-to-clinical translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
